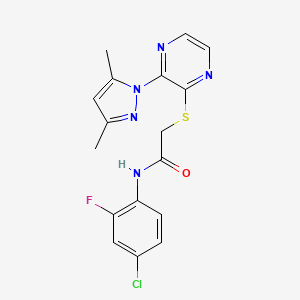

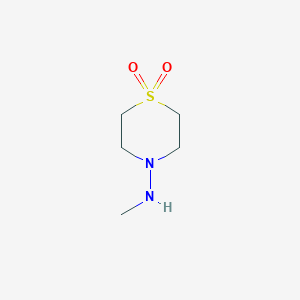

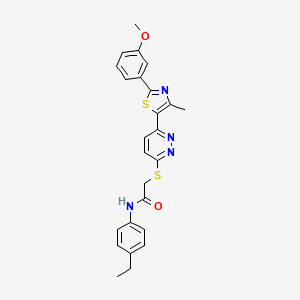

![molecular formula C13H12N4O B2939331 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 876898-01-0](/img/structure/B2939331.png)

5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical compound . It has been used as a reactant to synthesize di (2-pyridylmethylamino)alkanoic esters .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a mixture of 8-hydroxyquinoline-5-carbaldehyde and bis (pyridin-2-ylmethyl)amine in CH2Cl2 was stirred for 24 hours at room temperature . Another method involved the use of Ph (X)B (OH)2, Na2CO3, Pd (dppf)Cl2 DCM complex, DMF, H2O, and microwave irradiation .Chemical Reactions Analysis

While specific chemical reactions involving “5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one” are not available, similar compounds have been used as catalysts for the direct hydroxylation of benzene to phenol .Scientific Research Applications

Coordination Chemistry and Properties

A comprehensive review by Boča et al. (2011) focuses on the chemistry and properties of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes. This review sheds light on preparation procedures, spectroscopic properties, structural aspects, magnetic properties, and biological and electrochemical activity of such compounds. It suggests areas of potential interest for future investigation, including unexplored analogues of the given chemical structure (Boča, Jameson, & Linert, 2011).

Synthesis and Pharmaceutical Applications

Parmar, Vala, and Patel (2023) discuss the pyranopyrimidine core, a key precursor for the medicinal and pharmaceutical industries due to its wide range of applicability and bioavailability. This review covers synthetic pathways for developing derivatives through one-pot multicomponent reactions using diversified hybrid catalysts. It highlights the importance of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, suggesting its relevance for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Synthetic and Medicinal Aspects of Related Scaffolds

Cherukupalli et al. (2017) provide an insight into the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, noting its application as a building block for drug-like candidates with a broad range of medicinal properties. This review outlines relevant synthetic strategies and significant biological properties, indicating room for further exploitation in developing potential drug candidates (Cherukupalli et al., 2017).

Optoelectronic Materials

Lipunova et al. (2018) review the synthesis and application of quinazoline derivatives for electronic devices, highlighting their incorporation into π-extended conjugated systems for creating novel optoelectronic materials. This indicates the potential of related compounds in fabricating materials for organic light-emitting diodes and other electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Target of Action

The primary target of the compound 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

The compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its activity and resulting in the disruption of the cell cycle checkpoints controlled by CHK1 .

Biochemical Pathways

The inhibition of CHK1 affects the cell cycle progression. Normally, CHK1 phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . The inhibition of CHK1 by the compound disrupts this process, halting the cell cycle at checkpoints in Synthesis (S) or Gap 2 (G2) phase .

Pharmacokinetics

The compound’s pharmacokinetic properties have been optimized for in vivo efficacy . Both CHK1 potency and off-target human ether-a-go-go-related gene (hERG) ion channel inhibition were dependent on lipophilicity and basicity in this series . The optimization of CHK1 cellular potency and in vivo pharmacokinetic−pharmacodynamic (PK-PD) properties resulted in a compound with low predicted doses and exposures in humans which mitigated the residual weak in vitro hERG inhibition .

Result of Action

The result of the compound’s action is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and its efficacy as a single agent . The inhibition of CHK1 leads to the disruption of the cell cycle, providing an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .

properties

IUPAC Name |

5-(pyridin-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13-16-11-5-4-9(7-12(11)17-13)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXGDLFRQWMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

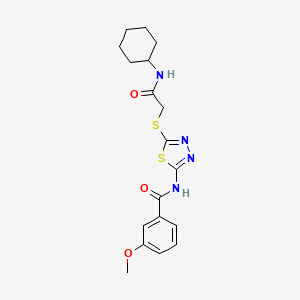

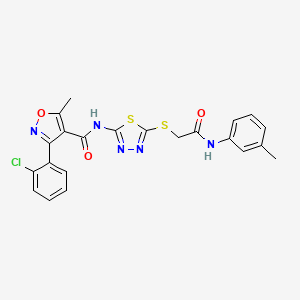

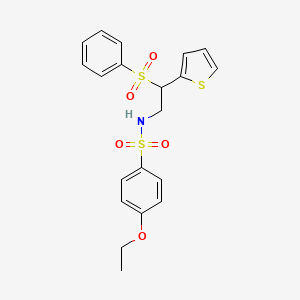

![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)

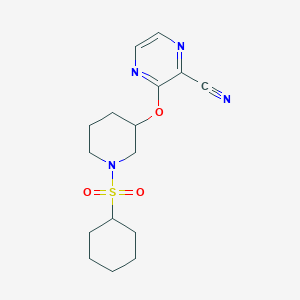

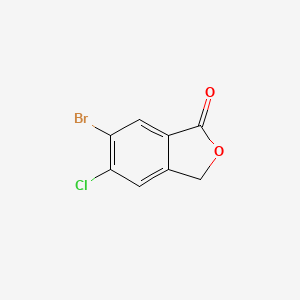

![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)